molecular formula C18H16ClN3O3S2 B2496247 N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-09-4

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2496247
CAS No.: 922130-09-4
M. Wt: 421.91
InChI Key: HCFPMOCKEZYXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide ( 922130-09-4, Molecular Weight: 421.91 g/mol) is a synthetic thiazole-based acetamide derivative designed for advanced chemical and pharmacological research . This compound features a thiazole-acetamide core, a common scaffold in medicinal chemistry often associated with a range of biological activities, including potential antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its molecular structure incorporates key substituents that influence its bioactivity: a 4-chlorobenzyl group attached to the acetamide nitrogen, which may enhance lipophilicity and interaction with hydrophobic pockets in biological targets, and a phenylsulfonamido moiety at the 2-position of the thiazole ring, known for its role in hydrogen bonding and interactions with enzymes such as carbonic anhydrase or cyclooxygenase . Thiazole derivatives, in general, are recognized for their significant scientific value and are extensively investigated for their broad-spectrum pharmacological potential, including antifungal, antiviral, anti-inflammatory, and anticancer activities . Specific acetamide-bearing thiazole analogs have demonstrated promising in vitro antimicrobial activity against various bacterial and fungal species, as well as antiproliferative effects against cancer cell lines such as human breast adenocarcinoma (MCF7) . The mechanism of action for this class of compounds is typically dependent on its specific biological target but generally involves interactions with enzymes or receptors, leading to the inhibition or activation of specific cellular pathways involved in cell signaling, metabolism, or gene expression . This product is intended for use in chemistry and biology as a building block for synthesizing more complex molecules and in medicine as a lead compound for drug discovery and development . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c19-14-8-6-13(7-9-14)11-20-17(23)10-15-12-26-18(21-15)22-27(24,25)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPMOCKEZYXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Sulfonamide Formation: The thiazole intermediate can then be reacted with a sulfonyl chloride to introduce the phenylsulfonamido group.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Thiazole-Based Acetamides with Halogenated Benzyl Groups

Compound 8c (N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide):

  • Structural Differences: Contains a morpholinoethoxy group on the phenyl ring and a 2-chlorobenzyl substituent.
  • Physical Properties : Melting point = 114–116°C; yield = 21% .
  • Spectroscopic Data : ¹H NMR shows aromatic protons at δ 7.1–8.1 ppm, consistent with thiazole and substituted phenyl groups. MS: m/z 471 [M]⁺ .

Compound 8d (N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide):

  • Structural Differences : Features a 3,4-dichlorobenzyl group.
  • Physical Properties : Higher melting point (129–131.5°C) and yield (33%) compared to 8c, suggesting increased crystallinity due to additional chlorine atoms .

Comparison with Target Compound :

  • The 4-chlorobenzyl group in the target compound may offer intermediate lipophilicity between 8c (monochloro) and 8d (dichloro).
  • Absence of the morpholinoethoxy group in the target compound could reduce solubility in polar solvents compared to 8c/8d .

Sulfonamide-Containing Thiazole Derivatives

Compound 5 (N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide):

  • Structural Differences : Contains a sulfamoyl group linked to an oxazole ring.
  • Synthesis : Prepared via ultrasonication-assisted coupling of sulfamoyl intermediates with chloroacetamide derivatives .
  • Bioactivity : Sulfonamide groups in such compounds are associated with antimicrobial activity .

Compound 8 (2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide):

  • Physical Properties : Melting point = 147.1°C; IR shows ν(SO₂) at 1382 and 1155 cm⁻¹ .
  • Spectroscopic Data : ¹H NMR confirms NH and SO₂NH₂ groups (δ 9.9 and 10.6 ppm) .

Comparison with Target Compound :

  • The target compound’s phenylsulfonamido group (vs. sulfamoylphenyl in Compound 8) may alter electronic properties and binding affinities.
  • IR spectra of sulfonamide analogs show characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, which are critical for confirming sulfonamide tautomerism .

Thiadiazole and Triazole Analogs

Compound 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide):

  • Core Structure : 1,3,4-Thiadiazole instead of thiazole.
  • Physical Properties : Melting point = 132–134°C; yield = 74% .

Compound 7 (5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) :

  • Structural Features : Triazole core with phenylsulfonyl groups.
  • Tautomerism : Exists in thione form (νC=S at 1247–1255 cm⁻¹; absence of S-H stretch) .

Comparison with Target Compound :

  • Thiadiazole/triazole cores may confer different metabolic stability compared to thiazole.
  • The thione tautomer in triazoles vs. sulfonamido group in thiazoles impacts hydrogen-bonding capacity .

Data Tables

Table 1. Physical Properties of Selected Compounds

Compound Core Structure Substituents Melting Point (°C) Yield (%) Reference
Target Compound Thiazole 4-Chlorobenzyl, phenylsulfonamido Not reported Not reported
8c Thiazole 2-Chlorobenzyl, morpholinoethoxy 114–116 21
8d Thiazole 3,4-Dichlorobenzyl, morpholinoethoxy 129–131.5 33
5e Thiadiazole 4-Chlorobenzylthio, isopropylphenoxy 132–134 74
Compound 8 (Acta Pol Pharm) Thiazole Sulfamoylphenyl, dimethylbenzothiazole 147.1 73

Table 2. Key Spectral Features of Sulfonamide/Triazole Derivatives

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Target Compound Expected ν(SO₂) ~1350–1150 Aromatic H: ~7.1–8.1 Not reported
Compound 8 (Acta Pol Pharm) 1382 (SO₂), 1155 (SO₂) 2.3 (CH₃), 9.9 (NH) Not reported
Triazole 7–9 1247–1255 (C=S), 3278–3414 (NH) NH: ~10.6 [M]+ varies by X

Research Findings and Implications

  • Substituent Effects : Chlorine atoms on benzyl groups (e.g., 8c vs. 8d) increase melting points and crystallinity, likely due to enhanced van der Waals interactions .
  • Sulfonamide vs.
  • Synthetic Challenges: Lower yields in morpholinoethoxy-substituted thiazoles (21–33% in 8c/8d) suggest steric hindrance compared to simpler thiadiazoles (74% yield in 5e) .

Biological Activity

N-(4-chlorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. It features a thiazole ring, a phenylsulfonamide group, and an acetamide moiety, contributing to its diverse biological activities. This compound has garnered attention for its potential antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound can be represented by the following structure:

N 4 chlorobenzyl 2 2 phenylsulfonamido thiazol 4 yl acetamide\text{N 4 chlorobenzyl 2 2 phenylsulfonamido thiazol 4 yl acetamide}

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
  • Sulfonamide Formation : The thiazole intermediate is reacted with a sulfonyl chloride.
  • Acetamide Formation : The final product is formed by reacting the intermediate with 4-chlorobenzylamine.

These methods can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. The compound has been tested against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans. Its effectiveness is attributed to its ability to penetrate cell membranes due to its lipophilicity .

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. The thiazole ring plays a critical role in interacting with proteins involved in cellular signaling pathways, potentially inhibiting cancer cell proliferation. Molecular docking studies suggest that it may bind effectively to target proteins associated with tumor growth .

The mechanism of action involves interaction with specific enzymes or receptors, thereby modulating cellular pathways. For instance, it may inhibit enzymes involved in metabolic processes or alter gene expression related to cell growth and apoptosis .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundThiazole and sulfonamide groupsAntimicrobial, anticancer
5-methyl-4-phenylthiazol-2-amidesThiazole ring with methyl substitutionAnticancer properties
4-amino-N-thiazol-2-yl-benzenesulfonamideContains thiazole and sulfonamide groupsAnticonvulsant activity

This table highlights the unique structural features of this compound compared to similar compounds, emphasizing its potential for diverse therapeutic applications .

Case Studies and Research Findings

  • Antimicrobial Testing : In a study focused on chloroacetamides, compounds similar to this compound were evaluated for their antimicrobial efficacy against various pathogens, demonstrating strong activity against Gram-positive bacteria and moderate activity against fungi .
  • Anticancer Research : Another study explored the binding affinities of thiazole derivatives in cancer pathways, revealing that compounds with similar structures could effectively inhibit cancer cell growth through targeted interactions with specific proteins .
  • Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that the biological activity of chloroacetamides varies significantly based on substituent positions on the phenyl ring, which directly impacts their efficacy against different microbial strains .

Q & A

Q. Key Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification .
  • Temperature : Acylation at 0–5°C minimizes side reactions .
  • Catalysts : Bases like triethylamine improve sulfonamide coupling efficiency .

Q. Table 1: Yield Optimization in Key Steps

StepOptimal ConditionsYield RangeReference
Thiazole FormationAlCl₃, 80°C, 12 hrs60–70%
Sulfonamide CouplingEt₃N, CH₂Cl₂, RT, 6 hrs75–85%
Acylation0–5°C, pH 7.5–8.065–80%

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the thiazole, sulfonamide, and acetamide groups. For example, the 4-chlorobenzyl CH₂ resonates at δ 4.3–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z 446.08) .
  • X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for SAR studies .
  • HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Basic: What initial biological screening assays are recommended to evaluate therapeutic potential?

Q. Methodological Answer :

  • Antimicrobial Assays :
    • MIC Tests : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM .
  • Enzyme Inhibition :
    • Kinase Assays : Test inhibition of EGFR or VEGFR2 using fluorescence-based protocols .

Advanced: How can researchers optimize synthetic protocols to address low yields in the acylation step?

Q. Methodological Answer :

  • Alternative Coupling Agents : Use HATU or EDCI instead of DCC to enhance efficiency .
  • Microwave Assistance : Reduce reaction time from 12 hrs to 30 mins while maintaining yields >75% .
  • Solvent Screening : Replace dichloromethane with THF/water mixtures to improve solubility .

Advanced: What strategies resolve contradictory bioactivity data across studies?

Q. Methodological Answer :

  • Standardize Assay Conditions :
    • Use identical cell lines (e.g., ATCC-certified HeLa) and culture media .
  • Validate Target Engagement :
    • SPR or ITC : Quantify binding affinity (Kd) to confirm target specificity .
  • Meta-Analysis :
    • Compare IC₅₀ values across studies using standardized statistical models (e.g., ANOVA) .

Q. Table 2: Discrepancy Analysis in Anticancer Activity

StudyCell LineIC₅₀ (µM)Possible Cause
AMCF-72.1Serum-free conditions
BMCF-78.710% FBS in media

Advanced: How to design a SAR study for derivatives of this compound?

Q. Methodological Answer :

Core Modifications :

  • Vary substituents on the thiazole (e.g., Cl → F) and sulfonamide (e.g., phenyl → pyridyl) .

Bioisosteric Replacement :

  • Replace the acetamide with a sulfonamide or urea group to assess potency .

Computational Modeling :

  • Use AutoDock or Schrödinger Suite to predict binding modes to EGFR .

Advanced: What in vitro/in vivo models assess pharmacokinetic properties?

Q. Methodological Answer :

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
    • Caco-2 Permeability : Evaluate intestinal absorption potential .
  • In Vivo PK :
    • Administer 10 mg/kg (IV/oral) in rodents; monitor plasma levels via LC-MS .

Advanced: How to address stability issues under physiological conditions?

Q. Methodological Answer :

  • pH Stability Studies :
    • Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Prodrug Design :
    • Mask the acetamide as an ester to enhance metabolic stability .
  • Lyophilization :
    • Formulate as a lyophilized powder for long-term storage .

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